molecular formula C8H18O6S B1677526 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate CAS No. 74654-05-0

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate

Cat. No.: B1677526
CAS No.: 74654-05-0
M. Wt: 242.29 g/mol
InChI Key: ZMRMMAUVJFLPIV-UHFFFAOYSA-N
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Description

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate is an organic compound with the molecular formula C8H18O6S. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties. The compound is known for its ability to act as a reagent in organic synthesis, particularly in the formation of ethers and other related compounds .

Scientific Research Applications

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate has a wide range of applications in scientific research, including:

Safety and Hazards

The compound is associated with certain hazards, including skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate typically involves the reaction of 2-(2-(2-Methoxyethoxy)ethoxy)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydride or potassium tert-butoxide, which facilitate the formation of ethers and other related compounds. The reactions are typically carried out in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance the reactivity of the nucleophiles .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various ethers, alkenes, and other substituted organic compounds .

Mechanism of Action

The mechanism of action of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, which makes the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and elimination reactions, leading to the formation of a wide range of products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and versatility in chemical synthesis. Its ability to act as an electrophile and participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research .

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O6S/c1-11-3-4-12-5-6-13-7-8-14-15(2,9)10/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRMMAUVJFLPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of non-polydispersed triethylene glycol monomethyl ether molecules (4.00 mL, 4.19 g, 25.5 mmol) and triethylamine (4.26 mL, 3.09 g, 30.6 mmol) in dry dichloromethane (50 mL) was chilled in an ice bath and place under a nitrogen atmosphere. A solution of methanesulfonyl chloride (2.37 mL, 3.51 g, 30.6 mmol) in dry dichloromethane (20 mL) was added dropwise from an addition funnel. Ten minutes after the completion of the chloride addition, the reaction mixture was removed from the ice bath and allowed to come to room temperature. The mixture was stirred for an additional hour, at which time TLC (CHCl3 with 15% MeOH as the elutant) showed no remaining triethylene glycol monomethyl ether.
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4.26 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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